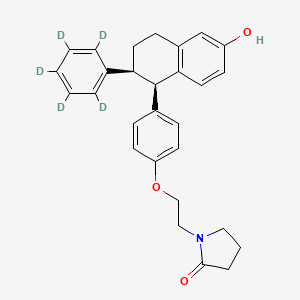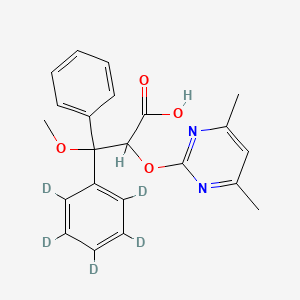
(Rac)-Ambrisentan-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Ambrisentan-d5 is a deuterated form of Ambrisentan, a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can potentially alter the pharmacokinetic properties of the compound, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ambrisentan-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of precursor molecules.
Deuteration: Efficient incorporation of deuterium atoms using deuterated reagents.
Purification and Quality Control: High-performance liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Ambrisentan-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
(Rac)-Ambrisentan-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Pulmonary Hypertension Research: Investigated for its potential therapeutic effects in pulmonary arterial hypertension.
Biological Studies: Used in studies to understand the interaction of endothelin receptor antagonists with biological targets.
Industrial Applications: Employed in the development of new pharmaceuticals with improved properties.
Wirkmechanismus
(Rac)-Ambrisentan-d5 exerts its effects by selectively blocking endothelin receptors, particularly endothelin receptor type A. This inhibition prevents the binding of endothelin-1, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure in the pulmonary arteries. The molecular targets include endothelin receptors, and the pathways involved are related to the regulation of vascular tone and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ambrisentan: The non-deuterated form of (Rac)-Ambrisentan-d5.
Bosentan: Another endothelin receptor antagonist used in pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H22N2O4 |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i4D,6D,7D,10D,11D |
InChI-Schlüssel |
OUJTZYPIHDYQMC-BGCGZSDZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |
Kanonische SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


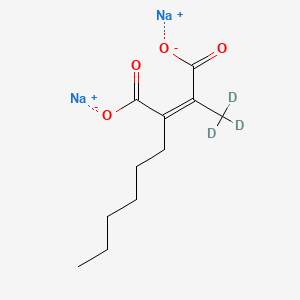
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
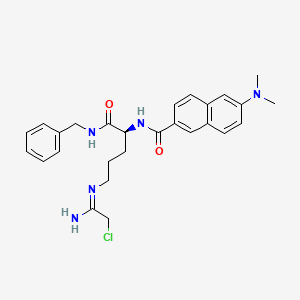
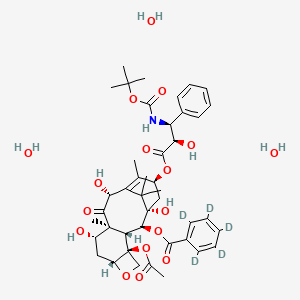

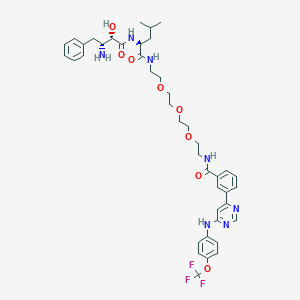

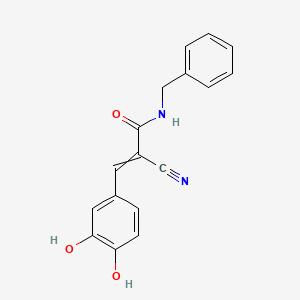
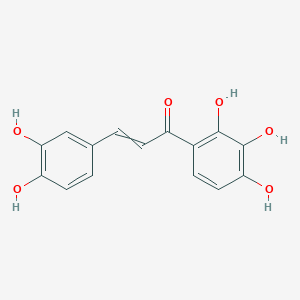
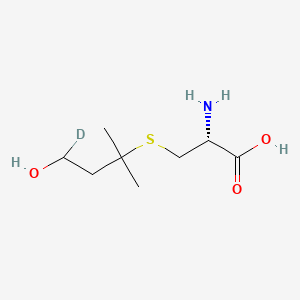

![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
